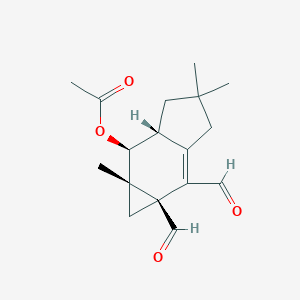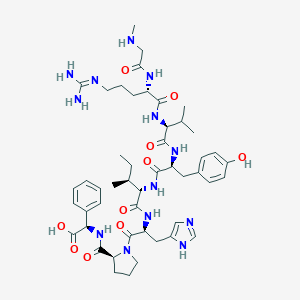
Angiotensin II, sar(1)-phe(8)-
Overview
Description
Angiotensin II, sar(1)-phe(8)- is a synthetic peptide analog of angiotensin II, a key regulator in the renin-angiotensin system. This compound is designed to mimic the biological activity of angiotensin II, which plays a crucial role in blood pressure regulation and fluid balance. The modification at positions 1 and 8 enhances its stability and binding affinity to angiotensin receptors, making it a valuable tool in pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of angiotensin II, sar(1)-phe(8)- involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The specific modifications at positions 1 and 8 are introduced during the synthesis. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of angiotensin II, sar(1)-phe(8)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process is optimized for scalability, including efficient purification and quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Angiotensin II, sar(1)-phe(8)- primarily undergoes hydrolysis and enzymatic degradation. It is resistant to aminopeptidase degradation due to the sarcosine modification at position 1.
Common Reagents and Conditions: The compound is stable under physiological conditions but can be hydrolyzed by specific proteases. Common reagents used in its synthesis include protected amino acids, coupling agents like HBTU, and cleavage reagents such as trifluoroacetic acid.
Major Products Formed: The major products formed from the degradation of angiotensin II, sar(1)-phe(8)- are smaller peptide fragments. These fragments are typically analyzed using mass spectrometry to confirm the integrity and sequence of the synthesized peptide.
Scientific Research Applications
Angiotensin II, sar(1)-phe(8)- is widely used in scientific research to study the renin-angiotensin system. Its applications include:
Pharmacological Studies: Investigating the binding affinity and activity of angiotensin receptors.
Cardiovascular Research: Understanding the role of angiotensin II in blood pressure regulation and heart function.
Drug Development: Screening potential angiotensin receptor blockers for therapeutic use.
Biological Studies: Exploring the effects of angiotensin II on cellular signaling pathways and gene expression.
Mechanism of Action
Angiotensin II, sar(1)-phe(8)- exerts its effects by binding to angiotensin receptors, primarily the angiotensin II type 1 receptor. This binding activates G-protein-coupled receptor signaling pathways, leading to vasoconstriction, increased blood pressure, and aldosterone secretion. The sarcosine modification enhances its resistance to enzymatic degradation, prolonging its biological activity.
Comparison with Similar Compounds
Angiotensin II: The natural peptide hormone with similar biological activity but lower stability.
Angiotensin III: A shorter peptide fragment with distinct receptor binding properties.
Angiotensin IV: Another fragment with unique effects on memory and cognition.
Uniqueness: Angiotensin II, sar(1)-phe(8)- is unique due to its enhanced stability and resistance to degradation, making it a more reliable tool for research. Its modifications allow for prolonged activity and more accurate studies of the renin-angiotensin system.
Properties
IUPAC Name |
(2R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H69N13O10/c1-6-28(4)39(45(68)57-35(23-31-24-52-26-54-31)46(69)61-21-11-15-36(61)43(66)60-40(47(70)71)30-12-8-7-9-13-30)59-42(65)34(22-29-16-18-32(62)19-17-29)56-44(67)38(27(2)3)58-41(64)33(55-37(63)25-51-5)14-10-20-53-48(49)50/h7-9,12-13,16-19,24,26-28,33-36,38-40,51,62H,6,10-11,14-15,20-23,25H2,1-5H3,(H,52,54)(H,55,63)(H,56,67)(H,57,68)(H,58,64)(H,59,65)(H,60,66)(H,70,71)(H4,49,50,53)/t28-,33-,34-,35-,36-,38-,39-,40+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRYLOUOYBMHJX-NMVBJOGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@H](C3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H69N13O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149743 | |
| Record name | Angiotensin II, sar(1)-phe(8)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
988.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111821-46-6 | |
| Record name | Angiotensin II, sar(1)-phe(8)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111821466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angiotensin II, sar(1)-phe(8)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


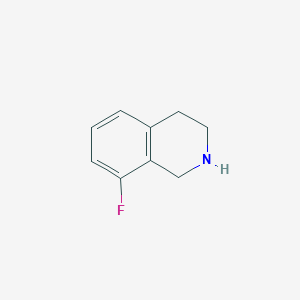
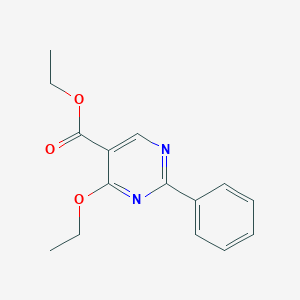

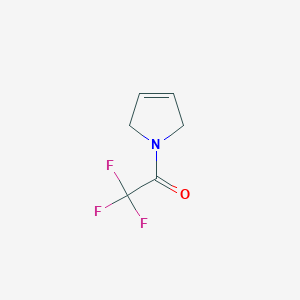
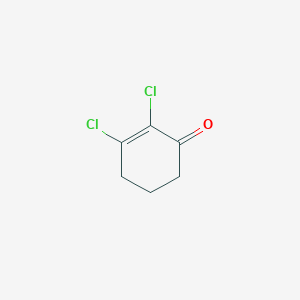
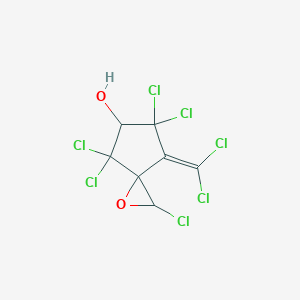
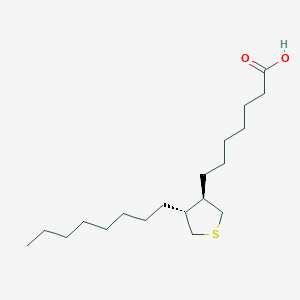
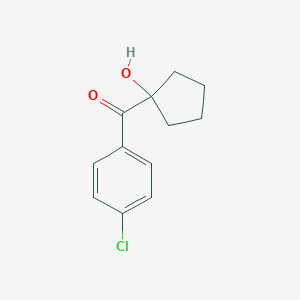
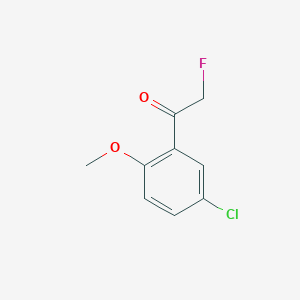
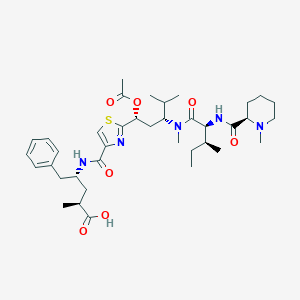
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B55530.png)
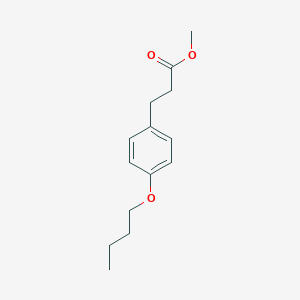
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide](/img/structure/B55533.png)
